

ML364 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML364**
Cat. No.: **B609155**

[Get Quote](#)

Application Notes and Protocols: ML364

Audience: Researchers, scientists, and drug development professionals.

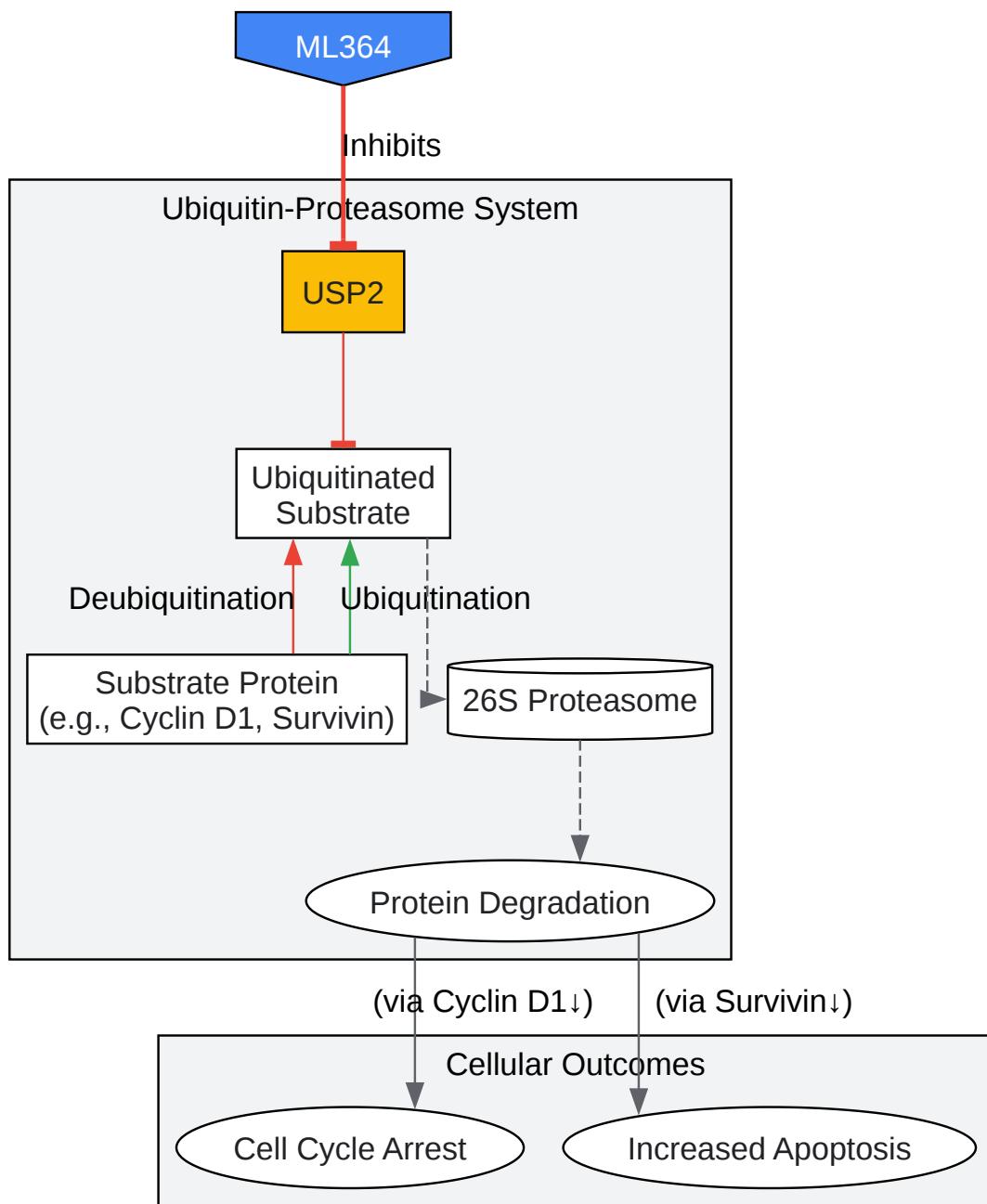
Introduction

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme.^{[1][2][3]} It functions by binding directly to USP2, thereby preventing the removal of ubiquitin chains from its substrate proteins.^{[2][4]} This inhibition leads to the accumulation of ubiquitinated substrates, marking them for degradation by the proteasome. Key substrates of USP2 that are affected by **ML364** include Cyclin D1 and Survivin.^{[1][5]} By promoting the degradation of these proteins, **ML364** can induce cell cycle arrest and sensitize cancer cells to apoptosis.^{[1][5]} These characteristics make **ML364** a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in oncology.^[6]

Physicochemical Properties and Solubility

Proper dissolution of **ML364** is critical for accurate and reproducible experimental results. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).^[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.

Table 1: Solubility of **ML364**


Solvent/Medium	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	$\geq 33 - 100 \text{ mg/mL} (\geq 63.7 - 193.2 \text{ mM})$	Hygroscopic DMSO can significantly decrease solubility; it is highly recommended to use newly opened, anhydrous DMSO and sonication to aid dissolution.[2] [3][7]
Phosphate-Buffered Saline (PBS), pH 7.4	$< 2 \mu\text{M}$	ML364 has low solubility in neutral aqueous buffers.[4]
Assay Buffer (20 mM Tris, pH 8, 2 mM β -mercaptoethanol, 0.05% CHAPS)	28.9 μM	Solubility is enhanced in buffered solutions containing detergents and reducing agents.[4]

Application Notes: Mechanism of Action

ML364's primary mechanism of action is the inhibition of the deubiquitinase USP2.[2] USP2 removes ubiquitin tags from proteins, rescuing them from proteasomal degradation. By inhibiting USP2, **ML364** leads to the increased ubiquitination and subsequent degradation of key cellular proteins, notably Cyclin D1 and Survivin.

- **Cyclin D1 Degradation:** Cyclin D1 is a crucial regulator of the cell cycle. Its degradation leads to cell cycle arrest, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation. [1][4]
- **Survivin Degradation:** Survivin is a member of the inhibitor of apoptosis protein (IAP) family. Its downregulation by **ML364** can sensitize cancer cells to apoptosis, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).[5]

The signaling pathway below illustrates the mechanism of action of **ML364**.

[Click to download full resolution via product page](#)

Mechanism of **ML364** action.

Experimental Protocols

- Materials:
 - ML364 powder

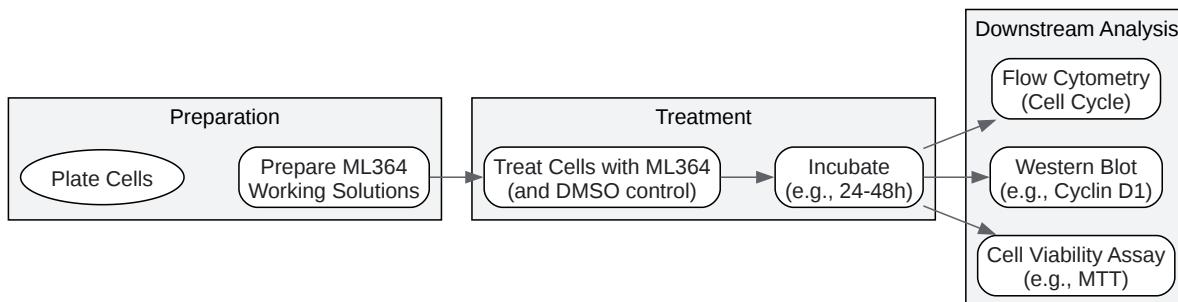
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortexer and/or sonicator

- Procedure:
 1. Equilibrate the **ML364** vial to room temperature before opening to prevent moisture condensation.
 2. Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from **ML364** (Molecular Weight: 517.54 g/mol), weigh out 5.18 mg of the compound.
 3. Add the calculated volume of fresh, anhydrous DMSO to the vial containing the **ML364** powder.
 4. Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[2]
 5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 6. Store the stock solutions at -20°C or -80°C for long-term stability.[2][3]

Table 2: Preparation of **ML364** Stock Solutions

Desired Stock Concentration	Mass for 1 mL
1 mM	0.518 mg
10 mM	5.18 mg
50 mM	25.9 mg

This protocol provides a general guideline for treating adherent cells with **ML364**. Optimization may be required depending on the cell line and experimental endpoint.


- Materials:

- Cultured cells in multi-well plates
- Complete cell culture medium
- **ML364** stock solution (in DMSO)
- Vehicle control (DMSO)

- Procedure:

1. Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
2. On the day of treatment, prepare fresh serial dilutions of the **ML364** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2 µM, 5 µM, 10 µM, 20 µM).[2][5] It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
3. Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of **ML364**.
4. Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of **ML364** or the vehicle control.
5. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[2]
6. Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for protein expression (e.g., Cyclin D1, Survivin, PARP cleavage), or flow cytometry for cell cycle analysis.[4][5]

The workflow for a typical cell-based experiment using **ML364** is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [ML364 solubility in DMSO and cell culture media]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b609155#ml364-solubility-in-dmso-and-cell-culture-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com